molecular formula C18H12ClN B12679822 3H-Benz(e)indole, 2-(4-chlorophenyl)- CAS No. 38824-42-9

3H-Benz(e)indole, 2-(4-chlorophenyl)-

Cat. No.: B12679822
CAS No.: 38824-42-9
M. Wt: 277.7 g/mol
InChI Key: CZXXOCXMAUJNQD-UHFFFAOYSA-N
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Description

3H-Benz(e)indole, 2-(4-chlorophenyl)- is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound features a benzene ring fused to an indole structure with a 4-chlorophenyl group attached, making it a unique and valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Benz(e)indole, 2-(4-chlorophenyl)- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of 4-chlorophenylhydrazine with appropriate ketones in the presence of an acid catalyst like methanesulfonic acid can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-Benz(e)indole, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

3H-Benz(e)indole, 2-(4-chlorophenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Benz(e)indole, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    Tryptophan: An essential amino acid with an indole ring, important in protein synthesis.

    Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring.

Uniqueness

3H-Benz(e)indole, 2-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other indole derivatives may not be as effective .

Properties

CAS No.

38824-42-9

Molecular Formula

C18H12ClN

Molecular Weight

277.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-3H-benzo[e]indole

InChI

InChI=1S/C18H12ClN/c19-14-8-5-13(6-9-14)18-11-16-15-4-2-1-3-12(15)7-10-17(16)20-18/h1-11,20H

InChI Key

CZXXOCXMAUJNQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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